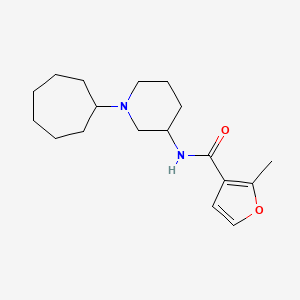![molecular formula C20H23N5O2S B6085527 5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B6085527.png)
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound with a unique structure that includes a diethylamino group, a phenoxymethyl group, and a sulfanyl-triazole moiety
Preparation Methods
The synthesis of 5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the triazole intermediate with a phenoxymethylating agent.
Attachment of the diethylamino group: This is usually done through a substitution reaction where the diethylamino group is introduced to the phenolic ring.
Final assembly: The final step involves the coupling of the sulfanyl group to the triazole ring to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the triazole ring.
Substitution: The diethylamino and phenoxymethyl groups can undergo substitution reactions with suitable reagents.
Addition: The compound can participate in addition reactions, particularly at the sulfanyl and phenolic sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, while the triazole ring can bind to enzymes and receptors. The phenoxymethyl group may enhance the compound’s ability to penetrate cells, and the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol include:
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol: Lacks the sulfanyl group, which may affect its reactivity and applications.
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)benzene: Similar structure but with a benzene ring instead of a phenol, which can influence its chemical properties.
5-(Diethylamino)-2-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)aniline: Contains an aniline group, which may alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-3-24(4-2)16-11-10-15(18(26)12-16)13-21-25-19(22-23-20(25)28)14-27-17-8-6-5-7-9-17/h5-13,26H,3-4,14H2,1-2H3,(H,23,28)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPTBFGQWUKLC-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)


![2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE](/img/structure/B6085469.png)
![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL](/img/structure/B6085503.png)
![n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)



![N'-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]butanediamide](/img/structure/B6085548.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6085555.png)
